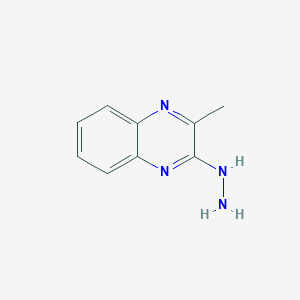

2-Hydrazinyl-3-methylquinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydrazinyl-3-methylquinoxaline is a derivative of quinoxaline, a class of N-heterocyclic compounds . It has been used in the synthesis of new quinoxaline-based heterocycles .

Synthesis Analysis

The synthesis of 2-Hydrazinyl-3-methylquinoxaline involves the reaction of 2-hydrazino-3-methyl-6-nitroquinoxaline with various substituted acetophenones . Another method involves the reaction of 2-hydrazino-3-methylquinoxaline with phenyl-1,3-butanedione .Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . The structure of 2-Hydrazinyl-3-methylquinoxaline would be similar, with the addition of a hydrazine group and a methyl group.Chemical Reactions Analysis

The reaction of 2-hydrazinyl-3-methylquinoxaline with aryl-1,3-diketones results in the formation of regioisomeric 1-(3’-methylquinoxalin-2’-yl)-3(5)-methyl-5(3)-phenylpyrazoles .Scientific Research Applications

Synthesis of Pyrazolylquinoxalines

2-Hydrazinyl-3-methylquinoxaline is used as a precursor in the synthesis of pyrazolylquinoxalines . The most common methods involve the construction of a pyrazole ring using preformed functionalized quinoxaline derivatives as precursors . This can involve condensation of 2-hydrazinylquinoxalines with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or alkynes .

Production of Polymers for Photovoltaic Applications

Quinoxaline compounds, which include 2-Hydrazinyl-3-methylquinoxaline, have industrial uses such as the production of polymers for photovoltaic applications .

Luminescent Materials

Quinoxaline compounds are also used as luminescent materials . These materials have the ability to absorb light and then re-emit it, which is useful in a variety of applications, including lighting and display technologies.

Biological and Medicinal Applications

Quinoxaline compounds have various biological and medicinal applications . They are often used in the development of new drugs and therapies.

Synthesis of Transition Metal Complexes

Quinoxaline compounds are used as ligands in the synthesis of transition metal complexes . These complexes have a wide range of applications, including catalysis and materials science.

Synthesis of Pyrazolylquinoxalines

2-Hydrazinyl-3-methylquinoxaline can be used to synthesize pyrazolylquinoxalines efficiently and in high yields . For example, the reaction of 2-hydrazinyl-3-methylquinoxaline with β-diketones in tetrahydrofuran over 4 hours under reflux affords a mixture of 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoxalines .

Safety And Hazards

Future Directions

Quinoxalines have diverse therapeutic uses and have become the crucial component in drugs used to treat various diseases . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens . Therefore, the future direction could involve developing more synthetic routes for quinoxaline and its derivatives, with a prime focus on green chemistry and cost-effective methods .

properties

IUPAC Name |

(3-methylquinoxalin-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-6-9(13-10)12-8-5-3-2-4-7(8)11-6/h2-5H,10H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMINXJROBOJCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinyl-3-methylquinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)-2-thiophenecarboxylate](/img/structure/B2367869.png)

![(E)-N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2367873.png)

![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367878.png)

![6-Propyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2367882.png)

![2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2367885.png)

![N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2367886.png)

![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/no-structure.png)